molecular formula C16H26N3O3+ B11207889 3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N,N-trimethylpropan-1-aminium

3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N,N-trimethylpropan-1-aminium

Cat. No.: B11207889
M. Wt: 308.40 g/mol
InChI Key: IIXPYHWBMHQGBQ-UHFFFAOYSA-O
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Description

The compound {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM is a complex organic molecule that features a quinoline derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM typically involves multiple steps. One common method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled temperature conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include the purification of intermediates and final products through recrystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinolone derivatives, hydrogenated quinoline compounds, and substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound has shown promise in drug development due to its potential pharmacological activities. It is being studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being explored for its potential use in treating diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM involves its interaction with specific molecular targets. The quinoline derivative structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}TRIMETHYLAZANIUM lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H26N3O3+

Molecular Weight

308.40 g/mol

IUPAC Name

3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl-trimethylazanium

InChI

InChI=1S/C16H25N3O3/c1-19(2,3)10-6-9-17-15(21)13-14(20)11-7-4-5-8-12(11)18-16(13)22/h4-10H2,1-3H3,(H2-,17,18,20,21,22)/p+1

InChI Key

IIXPYHWBMHQGBQ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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